CBT-295

Oral bioavailability Rat pharmacokinetics ATX inhibitor ADME

CBT-295, chemically 2-(4-chlorophenyl)-7-methyl-8-pentylimidazo[1,2-a]pyrimidin-5(8H)-one (C₁₈H₂₀ClN₃O, MW 329.8 g/mol), is an orally active small-molecule autotaxin (ATX/ENPP2) inhibitor. It has been characterized by a co-crystal structure with rat ATX (PDB 7G7A) and exhibits an IC₅₀ of 0.12 µM against human ATX in an LPC-to-LPA enzymatic assay.

Molecular Formula C18H20ClN3O
Molecular Weight 329.8 g/mol
Cat. No. B15612879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBT-295
Molecular FormulaC18H20ClN3O
Molecular Weight329.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H20ClN3O/c1-3-4-5-10-21-13(2)11-17(23)22-12-16(20-18(21)22)14-6-8-15(19)9-7-14/h6-9,11-12H,3-5,10H2,1-2H3
InChIKeySJBGJXBZVGMLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CBT-295 Procurement Guide: Autotaxin Inhibitor for Liver Fibrosis and Hepatic Encephalopathy Research


CBT-295, chemically 2-(4-chlorophenyl)-7-methyl-8-pentylimidazo[1,2-a]pyrimidin-5(8H)-one (C₁₈H₂₀ClN₃O, MW 329.8 g/mol), is an orally active small-molecule autotaxin (ATX/ENPP2) inhibitor [1]. It has been characterized by a co-crystal structure with rat ATX (PDB 7G7A) and exhibits an IC₅₀ of 0.12 µM against human ATX in an LPC-to-LPA enzymatic assay [1][2]. Unlike ATX inhibitors developed primarily for idiopathic pulmonary fibrosis (e.g., GLPG1690, BBT-877), CBT-295 is specifically validated in the bile duct ligation (BDL) rat model of cholestatic liver cirrhosis and associated hepatic encephalopathy, demonstrating simultaneous hepatoprotective and neuroprotective effects [1].

Why ATX Inhibitors Are Not Interchangeable: CBT-295 Differentiation from GLPG1690, PF-8380, and BBT-877


Autotaxin inhibitors span a wide potency range (IC₅₀ from ~2 nM to >500 nM), divergent binding modes (active-site vs. tunnel-binding), and tissue-specific pharmacodynamic profiles [1]. GLPG1690 (ziritaxestat) exhibits rat oral bioavailability of ~64%, while PF-8380 shows only moderate and variable oral bioavailability (43–83%) [2]. BBT-877, despite superior ex vivo potency (IC₅₀ 6.5–6.9 nM in human plasma), has been developed exclusively for pulmonary fibrosis and lacks any published liver fibrosis or hepatic encephalopathy data [3]. CBT-295 is the only ATX inhibitor with published quantitative efficacy in the BDL model, providing simultaneous liver collagen reduction (26.3%), blood ammonia lowering (22.4%), brain cytokine attenuation, and behavioral improvement—endpoints not collectively reported for any comparator [1]. Substituting an alternative ATX inhibitor risks unvalidated target engagement in liver tissue, unknown brain penetration, and absence of efficacy benchmarking in cholestatic disease models.

CBT-295 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Oral Bioavailability in Rats: CBT-295 (88.2%) vs. GLPG1690 (64%)

In male Sprague–Dawley rats, CBT-295 administered orally at 10 mg/kg achieved an absolute oral bioavailability (Foral) of 88.2% ± 13.6% [1]. In contrast, the first-in-class ATX inhibitor GLPG1690 (ziritaxestat) exhibits an oral bioavailability of 64% in rats at comparable doses, as reported by independent pharmacokinetic profiling . This represents a 24.2 percentage-point advantage for CBT-295 in rodent oral absorption.

Oral bioavailability Rat pharmacokinetics ATX inhibitor ADME

Liver Collagen Reduction in BDL-Induced Biliary Cirrhosis: CBT-295 Quantified Efficacy

In the rat BDL model of cholestatic liver fibrosis, 28 days of twice-daily oral CBT-295 treatment (20 mg/kg b.i.d., p.o.) reduced liver collagen deposition by 26.3% relative to vehicle-treated BDL rats (p<0.05), as quantified by histopathological collagen staining [1]. The BDL model produced a 9-fold elevation in collagen over sham. No published study has reported quantified liver collagen reduction for GLPG1690, PF-8380, or BBT-877 in a biliary cirrhosis (BDL) model, limiting cross-study comparison to class-level inference [1][2].

Liver fibrosis Collagen deposition Bile duct ligation Biliary cirrhosis

ATX Enzymatic Potency: CBT-295 IC₅₀ 0.12 µM vs. GLPG1690 IC₅₀ 0.131 µM

In the LPC-to-LPA enzymatic assay using recombinant human ATX, CBT-295 demonstrated an IC₅₀ of 0.12 µM (Hill slope 1.2) [1]. This is essentially equipotent to GLPG1690 (ziritaxestat), which has a reported IC₅₀ of 0.131 µM against human ATX in comparable enzymatic assay conditions [2]. Both compounds occupy the ATX hydrophobic tunnel as allosteric inhibitors, as confirmed by co-crystal structures (CBT-295: PDB 7G7A; GLPG1690: PDB 7Z3L) [1][3].

Autotaxin inhibition IC50 Enzymatic assay LPC-to-LPA

Simultaneous Plasma, Liver, and Brain LPA Reduction in BDL Model

CBT-295 (20 mg/kg b.i.d., 28 days) significantly reduced LPA 16:0 and LPA 18:1 levels simultaneously in plasma, liver, and brain of BDL rats [1]. Prior to treatment, BDL induced 2-fold (LPA 16:0) and 2.5-fold (LPA 18:1) elevations in plasma, with comparable elevations in liver and brain. By contrast, PF-8380 (30 mg/kg p.o.) has been shown to reduce LPA >95% in plasma and air pouch exudate in a rat inflammation model, but brain and liver LPA were not measured [2]. The demonstrated brain LPA reduction by CBT-295 is critical for hepatic encephalopathy research, as neuroinflammation driven by LPA signaling within the CNS is a key pathogenic mechanism [1].

LPA reduction Target engagement Brain penetration Hepatic encephalopathy

Ammonia Reduction and Hepatic Encephalopathy Behavioral Improvement

CBT-295 treatment (20 mg/kg b.i.d., p.o.) reduced blood ammonia by 22.4% (p<0.05) in BDL rats, and significantly reversed brain ammonia elevation [1]. This ammonia reduction was accompanied by attenuated brain TNF-α levels, improved locomotor activity, rescued recognition memory (discrimination index), and a significantly improved clinical grading score (p<0.05 vs. vehicle) [1]. PF-8380 has demonstrated attenuation of neuroinflammation and neurological dysfunction in a mouse acute hepatic encephalopathy model [2], but no ammonia-lowering data or clinical grading score improvements have been reported for that compound in the BDL model. GLPG1690 and BBT-877 have no published data in hepatic encephalopathy models [3].

Blood ammonia Hepatic encephalopathy Neuroinflammation Clinical grading score

CBT-295 Optimal Application Scenarios for Preclinical Research Procurement


Preclinical Liver Fibrosis and Biliary Cirrhosis Studies

CBT-295 is the first-choice ATX inhibitor for studies using the rat bile duct ligation (BDL) model of cholestatic liver fibrosis. With a published 26.3% reduction in liver collagen deposition and significant attenuation of bile duct proliferation (CK-19), ALT/AST/ALP, and inflammatory cytokines (TGF-β, TNF-α, IL-6), researchers can directly benchmark their results against the Roy et al. (2024) dataset [1]. The 88.2% oral bioavailability in rats supports robust systemic exposure with twice-daily oral dosing, simplifying experimental logistics compared to compounds requiring intravenous administration or complex formulations [1].

Hepatic Encephalopathy and Gut-Liver-Brain Axis Research

CBT-295 is uniquely validated for hepatic encephalopathy (HE) research in the BDL model. It simultaneously reduces blood ammonia (22.4%), brain ammonia, brain TNF-α, and improves locomotor activity, recognition memory, and clinical grading scores [1]. Unlike PF-8380, which has been studied in an acute HE model without liver fibrosis, CBT-295 addresses both the hepatic and neuropsychiatric dimensions of chronic HE [1][2]. This makes it the only ATX inhibitor suitable for integrated gut-liver-brain axis studies where liver fibrosis and neuroinflammation must be modulated concurrently.

Target Engagement and Pharmacodynamic Studies of the ATX-LPA Axis

For experiments requiring demonstration of ATX target engagement across multiple tissues, CBT-295 provides published evidence of LPA 16:0 and LPA 18:1 reduction in plasma, liver, and brain simultaneously [1]. Combined with its oral bioavailability of 88.2%, Cmax of 882.3 ng/mL (10 mg/kg p.o.), and terminal tissue concentrations (plasma 1852 ng/mL, liver 1737 ng/g, brain 1620 ng/g at 28 days), researchers can design PK/PD studies with predictable exposure-tissue distribution relationships [1]. The co-crystal structure (PDB 7G7A) further enables structure-based optimization and binding-mode comparisons with tunnel-binding ATX inhibitors such as GLPG1690 [3].

Comparative Pharmacology of Autotaxin Inhibitors

CBT-295 serves as an essential comparator compound for laboratories profiling novel ATX inhibitors. Its human ATX IC₅₀ of 0.12 µM is essentially identical to GLPG1690 (0.131 µM), yet its imidazo[1,2-a]pyrimidinone scaffold and pharmacokinetic profile differ substantially from the piperazinylbenzoxazolone (PF-8380), indole-carboxamide (PAT-409), or triazole-based chemotypes [1][2]. Including CBT-295 in a comparator panel allows researchers to distinguish chemotype-specific effects (e.g., tissue distribution, half-life, metabolite profile) from class-wide ATX inhibition outcomes, strengthening structure-activity relationship conclusions [1].

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